N~1~-(5-CHLORO-2-METHYLPHENYL)-2-{[4-(2-FURYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE
Description
N~1~-(5-CHLORO-2-METHYLPHENYL)-2-{[4-(2-FURYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE is a complex organic compound that features a combination of aromatic rings and heterocyclic structures
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[4-(furan-2-yl)pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2S/c1-11-4-5-12(18)9-14(11)20-16(22)10-24-17-19-7-6-13(21-17)15-3-2-8-23-15/h2-9H,10H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YACXXTFAXWUPCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC=CC(=N2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(5-CHLORO-2-METHYLPHENYL)-2-{[4-(2-FURYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thioacetamide group: This can be achieved by reacting a suitable acetamide precursor with a sulfur source under controlled conditions.
Introduction of the pyrimidinyl group: This step may involve a nucleophilic substitution reaction where a pyrimidine derivative is introduced.
Coupling with the chloromethylphenyl group: The final step could involve coupling the intermediate with a chloromethylphenyl derivative using a suitable catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N~1~-(5-CHLORO-2-METHYLPHENYL)-2-{[4-(2-FURYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Reduction: This could involve the removal of oxygen atoms or the addition of hydrogen atoms, leading to changes in the compound’s structure.
Substitution: This reaction might involve the replacement of one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon or platinum oxide.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in the production of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N1-(5-CHLORO-2-METHYLPHENYL)-2-{[4-(2-FURYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N~1~-(5-CHLORO-2-METHYLPHENYL)-2-{[4-(2-FURYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE: can be compared with other thioacetamide derivatives or compounds containing similar aromatic and heterocyclic structures.
Unique Features: Its unique combination of functional groups and structural motifs might confer specific properties, such as enhanced stability, reactivity, or biological activity.
Highlighting Uniqueness
Structural Uniqueness: The presence of both a furan and pyrimidine ring in the same molecule is relatively rare and might contribute to its unique properties.
Functional Group Diversity: The combination of chloro, methyl, and thioacetamide groups might provide a versatile platform for further chemical modifications.
For detailed and specific information, consulting scientific literature, chemical databases, and research articles would be necessary.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
